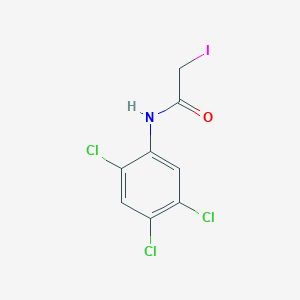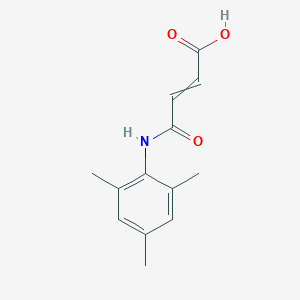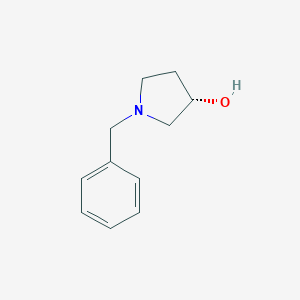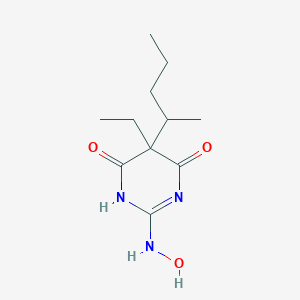
3-N-(2-Fluoroethyl)spiperone
Overview
Description
3-N-(2-Fluoroethyl)spiperone is a chemical compound known for its high affinity for dopamine D2 and serotonin 5-HT2 receptors. This compound is particularly significant in the field of positron emission tomography (PET) imaging, where it is used as a tracer to study receptor densities in the brain .
Preparation Methods
The synthesis of 3-N-(2-Fluoroethyl)spiperone involves the reaction of spiperone with 1,2-fluorotosylethane. The synthetic route typically follows the method adapted from Block et al. (1988). In this process, spiperone (40.0 mg, 0.1 mmol) is reacted with 1,2-fluorotosylethane (22.0 mg, 0.1 mmol) under specific conditions to yield the desired product . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable pathway for its preparation.
Chemical Reactions Analysis
3-N-(2-Fluoroethyl)spiperone undergoes various chemical reactions, including substitution and binding reactions. It is known to interact with dopamine D2 and serotonin 5-HT2 receptors, showing high affinity and specificity . Common reagents used in these reactions include fluorinating agents and tosylates. The major products formed from these reactions are typically the fluorinated analogs of spiperone, which retain the pharmacological properties of the parent compound .
Scientific Research Applications
3-N-(2-Fluoroethyl)spiperone has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology and medicine, it serves as a PET imaging tracer to study the distribution and density of dopamine D2 and serotonin 5-HT2 receptors in the brain . This compound is particularly useful in research related to neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and depression . Additionally, it has been used as a reporter probe for imaging transgene expression in rodents .
Mechanism of Action
The mechanism of action of 3-N-(2-Fluoroethyl)spiperone involves its binding to dopamine D2 and serotonin 5-HT2 receptors. By acting as an antagonist at these receptor sites, it inhibits the action of endogenous neurotransmitters, thereby modulating neurotransmission . This compound’s high affinity for these receptors makes it an effective tool for studying receptor function and distribution in the brain . The molecular targets involved include the dopamine D2 and serotonin 5-HT2 receptors, which play crucial roles in various neuropsychiatric conditions .
Comparison with Similar Compounds
3-N-(2-Fluoroethyl)spiperone is similar to other spiperone analogs, such as spiperone itself and other fluorinated derivatives. its unique feature is the presence of the fluoroethyl group, which enhances its binding affinity and specificity for dopamine D2 and serotonin 5-HT2 receptors . This makes it particularly valuable for PET imaging studies. Similar compounds include spiperone, 3-N-(2-[18F]fluoroethyl)spiperone, and other fluorinated spiperone derivatives .
Properties
IUPAC Name |
3-(2-fluoroethyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N3O2/c26-14-18-29-19-30(22-5-2-1-3-6-22)25(24(29)32)12-16-28(17-13-25)15-4-7-23(31)20-8-10-21(27)11-9-20/h1-3,5-6,8-11H,4,7,12-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARAEXGMVEFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCF)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147523 | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106114-42-5 | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106114425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-N-(2-Fluoroethyl)spiperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FESP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBL40PW9PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


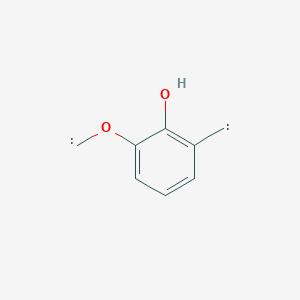

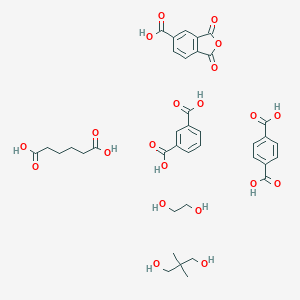

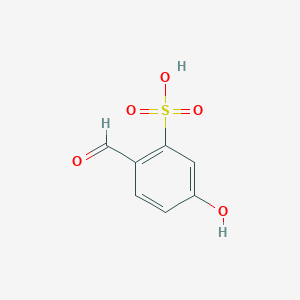
![4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)

